
3-(3-Fluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Fluorophenyl)azetidine” is a chemical compound with the IUPAC name 3-fluoro-3-(3-fluorophenyl)azetidine hydrochloride . It has a molecular weight of 205.63 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Another method involves the use of visible-light-mediated intermolecular aza Paternò–Büchi reactions, which utilize the unique triplet state reactivity of oximes .Molecular Structure Analysis
The InChI code for “3-(3-Fluorophenyl)azetidine” is 1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 205.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including 3-fluorophenyl-related compounds, have shown moderate to significant antioxidant effects. These compounds have potential applications in medicinal chemistry (Nagavolu et al., 2017).
Ion Transport Study : Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport in plant physiology (Pitman et al., 1977).
PET Imaging Ligand for Nicotinic Receptors : The azetidine derivative 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been found to be a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor, useful in PET imaging (Doll et al., 1999).
Cholesterol Absorption Inhibition : Azetidinone derivatives have been discovered as potent, orally active inhibitors of cholesterol absorption, important for treating high cholesterol levels (Rosenblum et al., 1998).
Antibacterial Agents : Azetidinyl substituents in antibacterial quinolones and naphthyridones have been shown to offer broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).
Design of Fluorophores : Incorporation of azetidine rings into classic fluorophore structures has led to increases in brightness and photostability, useful in fluorescence microscopy (Grimm et al., 2017).
HIV Treatment : Compounds like 3'-fluoro-3'-deoxythymidine, related to azetidine, have shown anti-HIV potency and have been studied for their cellular transport and pharmacokinetics (Kong et al., 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Azetidines are prevalent structural motifs found in various biologically active compounds . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, future research could focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOUXUQIJCRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716929 |
Source


|
| Record name | 3-(3-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)azetidine | |
CAS RN |
1203798-80-4 |
Source


|
| Record name | 3-(3-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
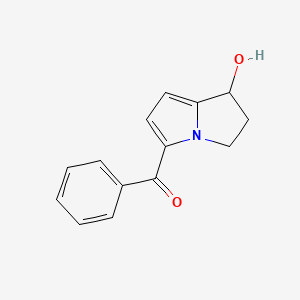
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)
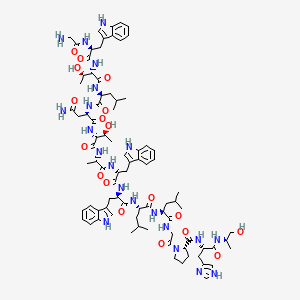
![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)
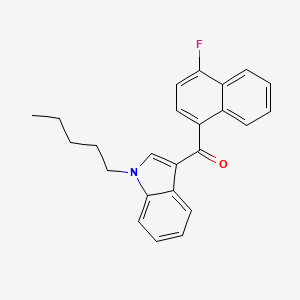

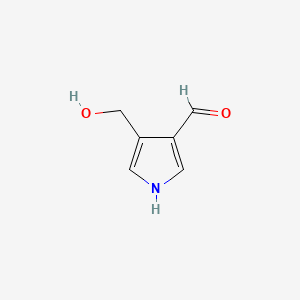
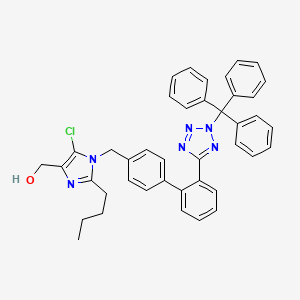
![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)